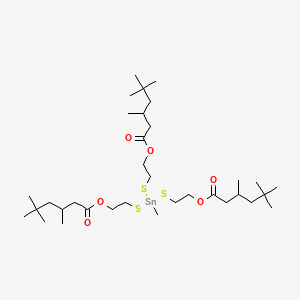
Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide) is an organotin compound with the molecular formula C34H66O6S3Sn. This compound is known for its unique structure, which includes a tin atom bonded to three 2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide groups. Organotin compounds are widely studied due to their applications in various fields, including catalysis, materials science, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide) typically involves the reaction of methyltin trichloride with 2-(3,5,5-trimethylhexanoyloxy)ethanethiol. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product. The general reaction can be represented as follows:
Methyltin trichloride+32-(3,5,5-trimethylhexanoyloxy)ethanethiol→Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide)+3HCl
Industrial Production Methods
Industrial production of Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols.
Substitution: The mercaptide groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can inhibit or activate specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltin tris(2-ethylhexylthiolate): Similar structure but with different alkyl groups.
Methyltin tris(2-mercaptoethylthiolate): Similar structure but with different mercaptide groups.
Uniqueness
Methyltintris(2-(3,5,5-trimethylhexanoyloxy)ethylmercaptide) is unique due to its specific alkyl and mercaptide groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in catalysis, materials science, and medicine.
Propriétés
Numéro CAS |
67874-45-7 |
|---|---|
Formule moléculaire |
C34H66O6S3Sn |
Poids moléculaire |
785.8 g/mol |
Nom IUPAC |
2-[methyl-bis[2-(3,5,5-trimethylhexanoyloxy)ethylsulfanyl]stannyl]sulfanylethyl 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/3C11H22O2S.CH3.Sn/c3*1-9(8-11(2,3)4)7-10(12)13-5-6-14;;/h3*9,14H,5-8H2,1-4H3;1H3;/q;;;;+3/p-3 |
Clé InChI |
BABFIOGTMBXLHI-UHFFFAOYSA-K |
SMILES canonique |
CC(CC(=O)OCCS[Sn](C)(SCCOC(=O)CC(C)CC(C)(C)C)SCCOC(=O)CC(C)CC(C)(C)C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;tetrachlorozinc(2-)](/img/structure/B14473148.png)
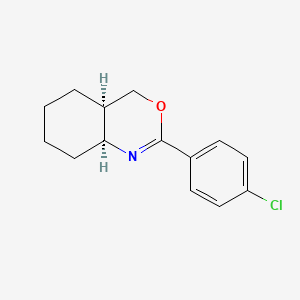
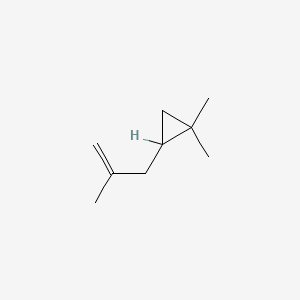
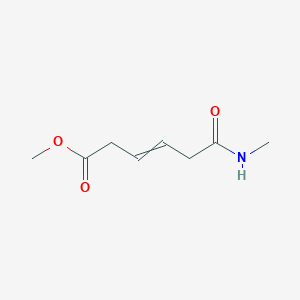
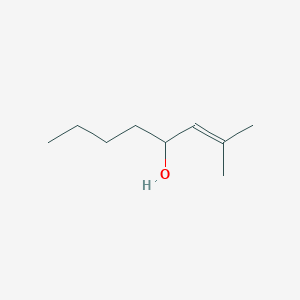
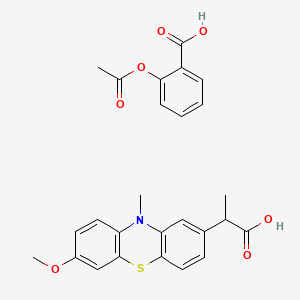
![2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate](/img/structure/B14473182.png)

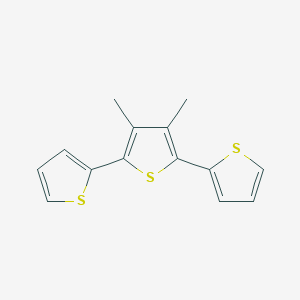
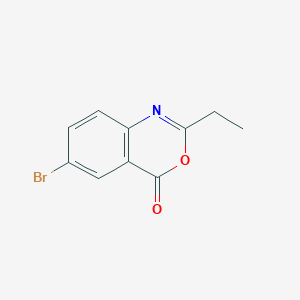

![1-Phenyl-3-[(prop-2-yn-1-yl)amino]but-2-en-1-one](/img/structure/B14473210.png)
![N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B14473216.png)
![6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine](/img/structure/B14473226.png)
